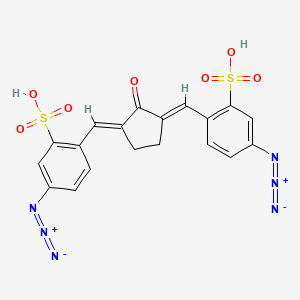![molecular formula C10H17NO2 B1167711 exo-3-Amino-bicyclo[2.2.1]heptan-2-carbonsäureethylester CAS No. 105786-35-4](/img/structure/B1167711.png)
exo-3-Amino-bicyclo[2.2.1]heptan-2-carbonsäureethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate" likely belongs to a class of bicyclic amino acid derivatives, which are of interest for their structural complexity and potential application in organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
A related synthesis approach involves the Aza-Diels-Alder reactions, which are employed to synthesize derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This method highlights the synthesis of complex bicyclic structures in aqueous solutions, potentially applicable for synthesizing the compound by adjusting the reactants and conditions (Waldmann & Braun, 1991).
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray diffraction. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized, providing insights into the arrangement of atoms and the stereochemistry of similar bicyclic compounds (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related bicyclic structures, such as the synthesis and characterization of various aminobicyclo[2.2.1]heptane derivatives. These studies highlight the compounds' potential reactions, including their ability to undergo cycloaddition, amination, and other transformations essential for further functionalization (Christensen et al., 1983).
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Struktur
Diese Verbindung gehört zur Klasse der organischen Verbindungen, die als bicyclische Monoterpenoide bekannt sind {svg_1}. Dies sind Monoterpene, die genau zwei Ringe enthalten, die miteinander verschmolzen sind {svg_2}. Die Summenformel dieser Verbindung lautet C7H11NO3 {svg_3}.
Synthese
Ein asymmetrischer Zugang zu Bicyclo[2.2.1]heptan-1-carboxylaten über eine formale [4 + 2]-Cycloadditionsreaktion, die durch Organokatalyse ermöglicht wird, wurde realisiert {svg_4}. Dies ermöglicht einen schnellen Zugang zu einer breiten Palette von Bicyclo[2.2.1]heptan-1-carboxylaten in einer hoch enantioselektiven Weise aus einfachen Ausgangsmaterialien unter milden und betrieblich einfachen Bedingungen {svg_5}.
Anwendungen in der Wirkstoffforschung
Das Bicyclo[2.2.1]heptan-Gerüst ist eine privilegierte molekulare Struktur, die in zahlreichen Verbindungen mit verschiedenen Funktionen eingebettet ist {svg_6}. Es wird von Wirkstoffkandidaten wie LMV-6015 und AMG 221 gezeigt {svg_7}. Daher ist die Entwicklung enantioselektiver Ansätze für funktionalisierte Bicyclo[2.2.1]heptane entscheidend für zielgerichtete und diversitätsorientierte Synthesen verwandter biologisch relevanter Moleküle und daher für die relevante Wirkstoffforschung von großer Bedeutung {svg_8}.
4. Anwendungen in der asymmetrischen Synthese und Katalyse Das Bicyclo[2.2.1]heptan-Gerüst bildet die Grundlage für die asymmetrische Synthese und Katalyse {svg_9}. Bornansultam ist ein bekannter chiraler Hilfsstoff, während Dibenzyldien und Diphonan effektive chirale Liganden für die Übergangsmetallkatalyse sind {svg_10}.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential uses. For example, it could be studied for its potential as a pharmaceutical or as a building block for synthesizing other compounds. Further studies could also explore its physical and chemical properties in more detail .
Eigenschaften
IUPAC Name |
ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7+,8+,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFSCXLBNDAFP-KDXUFGMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



